molecular formula C29H30O8 B1671347 Enrasentan CAS No. 167256-08-8

Enrasentan

Katalognummer: B1671347
CAS-Nummer: 167256-08-8
Molekulargewicht: 506.5 g/mol
InChI-Schlüssel: GLCKXJLCYIJMRB-UPRLRBBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enrasentan is a mixed endothelin A and endothelin B receptor antagonist with a higher affinity for endothelin A receptors. It is primarily investigated for its potential therapeutic effects in conditions such as hypertension, heart failure, and other cardiovascular diseases. Endothelins are potent vasoconstrictor agents produced by endothelial cells, and blocking their receptors can help reduce blood pressure and prevent cardiac hypertrophy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Enrasentan erfolgt in mehreren Schritten, darunter die Bildung des Indankerne und die anschließende Funktionalisierung. Die wichtigsten Schritte umfassen:

  • Bildung des Indankernes durch Cyclisierungsreaktionen.
  • Einführung der Benzodioxol-Gruppe.
  • Funktionalisierung mit Carboxy-, Hydroxyethoxy-, Methoxyphenyl- und Propoxy-Gruppen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt typischerweise in großtechnischer Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Analyse Chemischer Reaktionen

Reaktionstypen: Enrasentan unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.

    Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die auf ihre pharmakologischen Eigenschaften hin weiter untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1. Heart Failure Management
Enrasentan has shown promise in managing heart failure, particularly in patients with chronic heart failure (CHF). Clinical studies indicate that it can improve left ventricular function and survival rates. For instance, in animal models, this compound treatment resulted in improved left ventricular ejection fraction and reduced left ventricular mass, suggesting beneficial effects on cardiac remodeling .

In a clinical trial comparing this compound with enalapril (an ACE inhibitor), this compound demonstrated superior outcomes in terms of left ventricular end-diastolic volume index and stroke volume, although it was associated with a higher incidence of adverse events .

2. Hypertension Treatment
this compound has been effective in reducing blood pressure in hypertensive animal models. In studies involving rats with induced hypertension, this compound not only normalized blood pressure but also prevented cardiac and renal damage . These findings support its potential use as an antihypertensive agent.

Clinical Trial Overview

Study Population Intervention Outcome Measures Results
This compound vs. EnalaprilPatients with CHF (NYHA Class II-III)This compoundLV EDVI, Stroke VolumeImproved LV EDVI (p=0.001), but more adverse events
Hypertensive Rats ModelRats with induced hypertensionThis compoundBlood Pressure, Cardiac FunctionNormalized BP, preserved myocardial function
CKD ModelRats with CKDThis compoundProteinuria levelsReduced proteinuria significantly

Notable Findings

  • In a study involving rats with cardiac hypertrophy, this compound improved survival rates and cardiac indices compared to control groups .
  • In heart failure patients, this compound was associated with an increase in left ventricular end-diastolic volume index compared to traditional treatments, indicating enhanced cardiac filling capacity .

Wirkmechanismus

Enrasentan exerts its effects by blocking the endothelin A and endothelin B receptors. Endothelin A receptors are primarily located on smooth muscle cells and mediate vasoconstriction, while endothelin B receptors are found on endothelial cells and promote the release of nitric oxide and prostacyclin. By antagonizing these receptors, this compound reduces vasoconstriction, lowers blood pressure, and prevents cardiac hypertrophy .

Vergleich Mit ähnlichen Verbindungen

    Bosentan: Another mixed endothelin A and endothelin B receptor antagonist used in the treatment of pulmonary arterial hypertension.

    Ambrisentan: Selective endothelin A receptor antagonist used for pulmonary arterial hypertension.

    Macitentan: Dual endothelin receptor antagonist with a longer half-life and improved efficacy.

Uniqueness of Enrasentan: this compound is unique due to its higher affinity for endothelin A receptors compared to endothelin B receptors, making it particularly effective in reducing vasoconstriction and preventing cardiac hypertrophy. Its mixed receptor antagonism provides a broader therapeutic effect compared to selective antagonists .

Biologische Aktivität

Enrasentan is a dual endothelin receptor antagonist (ERA) that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and cancer. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and comparative analyses with other therapies.

Overview of Endothelin Receptors

Endothelins are a family of peptides that play a crucial role in vasoconstriction, cell proliferation, and various pathophysiological processes. They primarily act through two receptors:

  • Endothelin A (ET_A) : Primarily responsible for vasoconstriction and cellular proliferation.
  • Endothelin B (ET_B) : Involved in vasodilation and clearance of endothelin-1 from circulation.

This compound exhibits a 100-fold greater affinity for the ET_A receptor compared to the ET_B receptor, making it a potent antagonist for inhibiting the effects of endothelin-1 (ET-1) in various conditions, including heart failure and hypertension .

Pharmacological Properties

This compound has been shown to have significant effects on hemodynamics and cardiac function:

  • Increased Left Ventricular End-Diastolic Volume Index (LV EDVI) : this compound treatment resulted in an increase in LV EDVI compared to enalapril, an ACE inhibitor, indicating improved cardiac filling .
  • Enhanced Cardiac Output : Patients treated with this compound exhibited an increase in resting cardiac index, suggesting improved cardiac performance .
  • Adverse Events : While this compound showed beneficial effects on cardiac indices, it was associated with a higher incidence of serious adverse events compared to enalapril .

Phase II Study Comparison with Enalapril

A multicenter double-blind study compared this compound with enalapril in patients with left ventricular systolic dysfunction. Key findings included:

ParameterThis compound (n=36)Enalapril (n=36)p-value
LV EDVI Change+3.9 ml/m²-3.4 ml/m²0.001
Resting Cardiac Index Change+0.11 l/m²-0.10 l/m²0.04
Serious Adverse Events16.7%2.8%0.02

These results suggest that while this compound improves certain hemodynamic parameters, it may also carry a higher risk of adverse events .

Effects on Heart Failure

In studies focused on chronic heart failure (CHF), this compound demonstrated potential benefits but did not consistently show improvements in clinical outcomes when compared to placebo or other treatments . Notably, the Endothelin A Receptor Antagonist Trial in Heart Failure (EARTH) did not yield significant differences in left ventricular end-systolic volume when comparing darusentan (another ERA) with placebo .

Case Studies

A notable case study at Moores Cancer Center highlighted the acceleration of clinical trials involving this compound, showcasing its potential as a novel therapeutic agent for patients with refractory conditions . The implementation of streamlined processes allowed rapid access to trials evaluating this compound's efficacy.

Eigenschaften

CAS-Nummer

167256-08-8

Molekularformel

C29H30O8

Molekulargewicht

506.5 g/mol

IUPAC-Name

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1

InChI-Schlüssel

GLCKXJLCYIJMRB-UPRLRBBYSA-N

SMILES

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5

Isomerische SMILES

CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5

Kanonische SMILES

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5

Aussehen

Solid powder

Key on ui other cas no.

167256-08-8

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid
3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid
enrasentan
SB 217242
SB-217242

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

To 463.0 g (21.7% wt/wt, 203.8 mmol) of a toluene solution of methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate was added 425 mL of toluene, 70 g (496 mmol) of potassium carbonate and 183 g (2.04 mol) of ethylene carbonate. The resulting mixture was heated to approximately 110° C. over a period of 60 minutes then held at this temperature. The progress of the reaction was monitored by HPLC. The reaction was considered complete when less than 1.0% PAR (peak area ratio) of starting material was detected. After approximately 3 hours at or around 110° C., the reaction was cooled to 70° C. and DI water (700 mL) was added. The mixture was stirred for 15 minutes then the aqueous layer was separated. The organic layer was washed 5% aqueous citric acid solution (500 mL) followed by DI water (500 mL). The organic phase was separated then concentrated under reduced pressure to a viscous oil. The concentrate was diluted with methanol (300 mL) and tetrahydrofuran (500 mL) then a solution of lithium hydroxide monohydrate (28 g, 654 mmol) dissolved in 300 mL of deionized water was added. The resulting solution was heated to reflux (internal temperature 62-65° C.) over approximately 15 minutes and maintained at reflux while monitoring the reaction progress by HPLC. The reaction was considered complete when no intermediates were detected by in-process HPLC analysis. After approximately 12 hours at reflux the reaction was considered complete and the resulting mixture cooled to ambient temperature. DI water (500 mL) was added and the reaction mixture concentrated under reduced pressure to a volume of approximately 1 L. Toluene (760 mL) followed by citric acid (150 g, 833 mmol) was added to the resulting solution and the mixture stirred for 5 minutes. The bottom aqueous layer was drained and the organic layer was washed twice with aqueous brine solution (600 mL). The organic layer was separated and filtered to afford 868.8 g of (+)(1S,2R,3S)]-3-[2-(2-hydroxyeth-1-yloxy)4-methoxyphenyl]-1-(3,4-methylendioxyphenyl)-5-propoxyindane-2-carboxylic acid as a solution in toluene. HPLC wt/wt assay indicated 11.2% wt/wt (+)(2S,2R,3S)]-3-[2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl]-1-(3,4-methylendioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylic acid.
Name
methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
463 g
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 463.0 g (21.7% wt/wt, 203.8 mmol) of a toluene solution of methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate was added 425 mL of toluene, 70 g (496 mmol) of potassium carbonate (325 mesh) and 183 g (2.04 mol) of ethylene carbonate. The resulting mixture was heated to approximately 110° C. over a period of 60 minutes then held at this temperature. The progress of the reaction was monitored by HPLC. The reaction was considered complete when less than 1.0% PAR (peak area ratio) of starting material was detected. After approximately 3 hours at or around 110° C., the reaction was cooled to 70° C. and DI water (700 mL) was added. The mixture was stirred for 15 minutes then the aqueous layer was separated. The organic layer was washed with 5% aqueous citric acid solution (500 mL) followed by DI water (500 mL). The organic phase was separated then concentrated under reduced pressure to a viscous oil. The concentrate was diluted with methanol (300 mL) and tetrahydrofuran (500 mL) then a solution of lithium hydroxide monohydrate (28 g, 654 mmol) dissolved in 300 mL of deionized water was added. The resulting solution was heated to reflux (internal temperature 62-65° C.) over approximately 15 minutes and maintained at reflux while monitoring the reaction progress by HPLC. The reaction was considered complete when no intermediates were detected by in-process HPLC analysis. After approximately 12 hours at reflux the reaction was considered complete and the resulting mixture cooled to ambient temperature. DI water (500 mL) was added and the reaction mixture concentrated under reduced pressure to a volume of approximately 1 L. Toluene (760 mL) followed by citric acid (150 g, 833 mmol) was added to the resulting solution and the mixture stirred for 5 minutes. The bottom aqueous layer was drained and the organic layer was washed twice with aqueous brine solution (600 mL). The organic layer was separated and filtered to afford 868.8 g of (+)(1S, 2R, 3S)]-3-[2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl]-1-(3,4-methylendioxyphenyl)-5-propoxyindane-2-carboxylic acid as a solution in toluene. HPLC wt/wt assay indicated 11.2% wt/wt (+)(1S,2R,3S)]-3-[2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl]-1-(3,4-methylendioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylic acid.
Name
methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
463 g
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enrasentan
Reactant of Route 2
Reactant of Route 2
Enrasentan
Reactant of Route 3
Enrasentan
Reactant of Route 4
Enrasentan
Reactant of Route 5
Enrasentan
Reactant of Route 6
Enrasentan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.